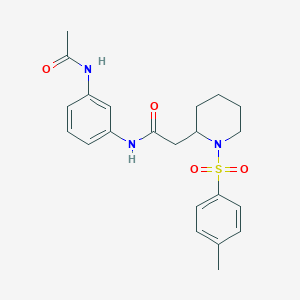

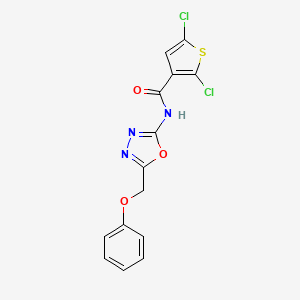

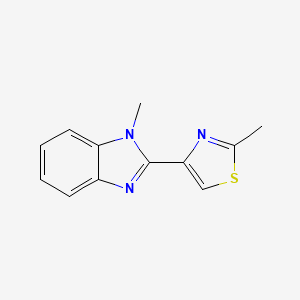

N-(3-acetamidophenyl)-2-(1-tosylpiperidin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetamidophenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TAP or TAPAM, and it is a member of the family of piperidine-based molecules. TAPAM has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

Chemoselective acetylation plays a crucial role in the synthesis of intermediates for antimalarial and other medicinal drugs. For instance, the process optimization and kinetic study of chemoselective monoacetylation using immobilized lipase catalysts demonstrate the importance of selecting appropriate acyl donors for irreversible reactions and controlling synthesis conditions for desired products (Magadum & Yadav, 2018).

Bioactive Compound Synthesis

The synthesis and molecular docking analysis of compounds for anticancer applications illustrate the capability of specific acetamides to target cancer pathways. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide shows potential as an anticancer drug through in silico modeling, targeting the VEGFr receptor, emphasizing the structural importance and potential therapeutic applications of acetamides (Sharma et al., 2018).

Green Synthesis Methods

Catalytic hydrogenation for the green synthesis of acetamides like N-(3-Amino-4-methoxyphenyl)acetamide indicates the environmental and efficiency benefits of adopting novel catalysts and methods in the production of chemical intermediates, which could be relevant for synthesizing compounds such as "N-(3-acetamidophenyl)-2-(1-tosylpiperidin-2-yl)acetamide" (Zhang, 2008).

Metabolic Phenotyping in Drug Metabolism

Studies on acetaminophen metabolism and hepatotoxicity offer insights into the metabolic pathways and potential toxicities of acetamides in biological systems. These investigations highlight the importance of understanding the biochemical effects of such compounds on human health and their metabolism in drug development processes (Coen, 2015).

properties

IUPAC Name |

N-(3-acetamidophenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-16-9-11-21(12-10-16)30(28,29)25-13-4-3-8-20(25)15-22(27)24-19-7-5-6-18(14-19)23-17(2)26/h5-7,9-12,14,20H,3-4,8,13,15H2,1-2H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPWYGVPIXEWBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC(=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetamidophenyl)-2-(1-tosylpiperidin-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2931237.png)

![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-3-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B2931246.png)

![Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione](/img/structure/B2931251.png)

![[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2931257.png)